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Compound Name: 2,6-Dibromopyridin-4-ol

Cat. No.: B1395804

An In-depth Technical Guide to the Chemical Properties of 2,6-Dibromopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromopyridin-4-ol is a halogenated pyridine derivative that serves as a highly versatile
and functionalized building block in modern organic synthesis and medicinal chemistry. Its
strategic placement of two reactive bromine atoms and a hydroxyl group—which exists in
tautomeric equilibrium with its keto form, 4-pyridone—provides multiple handles for sequential
and selective functionalization. This guide offers a comprehensive overview of its core chemical
properties, including its structural characteristics, spectroscopic profile, reactivity, and
applications as a scaffold in the design of complex molecules, particularly for therapeutic agent
development.

Core Physicochemical and Structural Properties

2,6-Dibromopyridin-4-ol is a solid at room temperature, typically appearing as a white to light
yellow crystalline powder[1]. Its fundamental properties are summarized below, providing a
foundational dataset for its use in experimental settings.
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Property Value Source
CAS Number 220616-68-2 [2][3]
Molecular Formula CsHsBr2NO [2][4]
Molecular Weight 252.89 g/mol [4]
Physical Form Solid [2]
IUPAC Name 2,6-dibromo-4-pyridinol [2]
SMILES OC1=CC(Br)=NC(Br)=C1 [4]

FGDIUEDAZXIZBM-
INChl Key [2]
UHFFFAOYSA-N

Storage Inert atmosphere, 2-8°C [2][4]

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical chemical feature of 4-hydroxypyridines is their existence as a mixture of tautomers:
the aromatic alcohol form (pyridin-4-ol) and the non-aromatic keto form (pyridin-4-one). In
solution and the solid state, the equilibrium often favors the pyridone form due to stabilization
from intermolecular hydrogen bonding and the polarity of the carbonyl group[5]. Ab initio
studies on the parent molecule, 4-pyridone, suggest that while the pyridinol form is stable, the
pyridone tautomer is energetically competitive and often preferred, a phenomenon that plays a
significant role in its reactivity and interaction with biological targets[6].

For 2,6-Dibromopyridin-4-ol, this equilibrium means the molecule can react either at the
hydroxyl group or the ring nitrogen, depending on the reaction conditions and the nature of the
reagents.

Caption: Tautomeric equilibrium of 2,6-Dibromopyridin-4-ol.

Spectroscopic Profile

Accurate structural confirmation is paramount. While specific experimental data for this exact
compound is not widely published, a predicted spectroscopic profile can be derived from its
symmetrical structure and data from analogous compounds|[7].
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Spectroscopy Expected Observations

Due to the molecule's C2 symmetry, a single
peak is expected for the two equivalent protons
at the C3 and C5 positions. This would likely
1H NMR appear as a singlet in the aromatic region (o
7.0-8.0 ppm). The chemical shifts for the -OH
and -NH protons (from the tautomer) would be

broad and solvent-dependent.

Three distinct signals are predicted: one for the
brominated carbons (C2/C6), one for the
protonated carbons (C3/C5), and one for the

13C NMR carbon bearing the hydroxyl group (C4). The C4
carbon signal would be significantly shifted
depending on the dominant tautomeric form (C-
O vs. C=0).

Broad peak around 3000-3400 cm™1
corresponding to O-H/N-H stretching. A strong
peak around 1640-1680 cm~1 would indicate the
IR (KBr, cm™1) presence of the C=0 bond from the pyridone
tautomer. Peaks in the 1500-1600 cm~! range
would correspond to the pyridine ring C=C and

C=N stretching vibrations.

The molecular ion peak (M*) would exhibit a
Mass Spec (MS) characteristic isotopic pattern for two bromine
atoms (a 1:2:1 ratio for M, M+2, and M+4).

Synthesis and Reactivity

The synthetic utility of 2,6-Dibromopyridin-4-ol stems from its three reactive sites. The
bromine atoms are excellent leaving groups for cross-coupling and nucleophilic substitution
reactions, while the hydroxyl/pyridone moiety offers a site for alkylation, acylation, or
participation in hydrogen bonding.

Proposed Synthesis
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A common route to substituted pyridinols involves the bromination of a readily available
precursor. A plausible synthetic pathway could start from 4-hydroxypyridine, which is then
subjected to electrophilic bromination to install the two bromine atoms at the ortho positions
(C2 and C6), which are activated by the electron-donating hydroxyl group.

Caption: Plausible synthetic workflow for 2,6-Dibromopyridin-4-ol.

Key Chemical Transformations

The trifunctional nature of this scaffold is analogous to other dihalopyridines used extensively in
medicinal chemistry, such as 2,6-dichloro-4-iodopyridine, allowing for selective and sequential
functionalization[8].

e C-N Bond Formation (Amination): The bromine atoms can be displaced by various amines.
Copper-catalyzed or microwave-assisted amination reactions on 2,6-dibromopyridine have
been shown to be effective for synthesizing mono- and di-aminated products[9][10]. These
methods provide a direct route to 2,6-diaminopyridine scaffolds, which are prevalent in ligand
design and materials science.

e C-C Bond Formation (Cross-Coupling): The C-Br bonds are highly amenable to palladium-
catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids) and
Sonogashira (with terminal alkynes)[1][8]. This allows for the introduction of diverse aryl,
heteroaryl, or alkyl groups at the C2 and C6 positions. Careful control of stoichiometry and
reaction conditions can often achieve selective mono-substitution before proceeding to di-
substitution.

o O-Alkylation/Acylation: The hydroxyl group of the pyridinol tautomer can be readily alkylated
to form ethers or acylated to form esters. This modification can be used to block this reactive
site, improve solubility, or introduce a different functional handle.
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Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig O-Alkylation
(R-B(OH)2) (R-C=CH) (R2NH) (R-X, Base)

Click to download full resolution via product page

Caption: Reactivity map showing key functionalization pathways.

Experimental Protocol: Representative Suzuki-
Miyaura Coupling

This protocol describes a general method for the mono-arylation of 2,6-Dibromopyridin-4-ol.
The trustworthiness of this protocol lies in its foundation on well-established palladium-
catalyzed cross-coupling methodologies.

Obijective: To synthesize 2-bromo-6-phenylpyridin-4-ol.
Materials:

e 2,6-Dibromopyridin-4-ol (1.0 eq)

e Phenylboronic acid (1.1 eq)

e Pd(PPhs)4 (0.05 eq)

e Sodium Carbonate (Na2COs) (3.0 eq)

e 1,4-Dioxane and Water (4:1 mixture)

e Argon or Nitrogen gas supply

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1395804?utm_src=pdf-body-img
https://www.benchchem.com/product/b1395804?utm_src=pdf-body
https://www.benchchem.com/product/b1395804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Procedure:

To a flame-dried Schlenk flask, add 2,6-Dibromopyridin-4-ol, phenylboronic acid, and
sodium carbonate.

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three
times to ensure an inert atmosphere.

Add the Pd(PPhs)a4 catalyst to the flask under a positive flow of inert gas.

Add the degassed dioxane/water solvent mixture via syringe.

Heat the reaction mixture to 90-100°C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the
starting material is consumed (typically 4-12 hours).

Upon completion, cool the reaction to room temperature and quench with water.

Extract the agueous layer with an organic solvent (e.g., ethyl acetate) three times.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa4),
and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired 2-
bromo-6-phenylpyridin-4-ol.

Applications in Medicinal Chemistry and Drug
Discovery

The 2,4,6-trisubstituted pyridine scaffold is a privileged structure in medicinal chemistry,

frequently found in biologically active molecules and approved drugs[8]. 2,6-Dibromopyridin-

4-ol is an ideal starting point for accessing libraries of such compounds.
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e Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyridine core
that orients functional groups to interact with the ATP-binding pocket of the target kinase.
The ability to sequentially functionalize the C2, C6, and C4 positions of this scaffold allows
for the systematic exploration of structure-activity relationships (SAR) to optimize potency
and selectivity against key cancer targets like VEGFR-2 or pathways such as
PI3K/Akt/mTORJ[8].

» Scaffold for Combinatorial Chemistry: Its predictable reactivity makes it a valuable building
block for generating diverse molecular libraries for high-throughput screening. The sequential
nature of its functionalization allows for a modular and convergent approach to complex
molecular architectures|8].

Safety and Handling

2,6-Dibromopyridin-4-ol is associated with specific hazards and should be handled with
appropriate care in a laboratory setting.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation)[2]. The related compound 2,6-Dibromopyridin-4-amine is also
listed with H335 (May cause respiratory irritation)[11][12].

o Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing)[2].

o Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-
resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

2,6-Dibromopyridin-4-ol is more than a simple chemical reagent; it is a strategic platform for
molecular innovation. Its inherent tautomerism and the presence of three distinct, modifiable
reaction sites provide chemists with a powerful tool for constructing complex, multi-substituted
pyridine derivatives. Its utility is particularly pronounced in medicinal chemistry, where it serves
as a foundational scaffold for building libraries of potential therapeutic agents. A thorough
understanding of its properties, reactivity, and handling is essential for unlocking its full
potential in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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